

Evaluating the Selectivity of 5-Aminothiazole-4-carboxamide Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 5-Aminothiazole-4-carboxamide

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The **5-aminothiazole-4-carboxamide** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial and anticancer properties.[1][2] A significant portion of research has focused on derivatives of this scaffold as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in cancer.[3][4] This guide provides a comparative evaluation of the selectivity of various **5-aminothiazole-4-carboxamide** derivatives, supported by experimental data and detailed methodologies, to aid in the ongoing development of targeted therapeutics.

Kinase Inhibitor Selectivity: A Tabular Comparison

The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen toxicities and diminish the intended therapeutic benefit. The following tables summarize the in vitro inhibitory activities (IC50 values) of several **5-aminothiazole-4-carboxamide** derivatives against a range of protein kinases, offering a glimpse into their selectivity profiles.

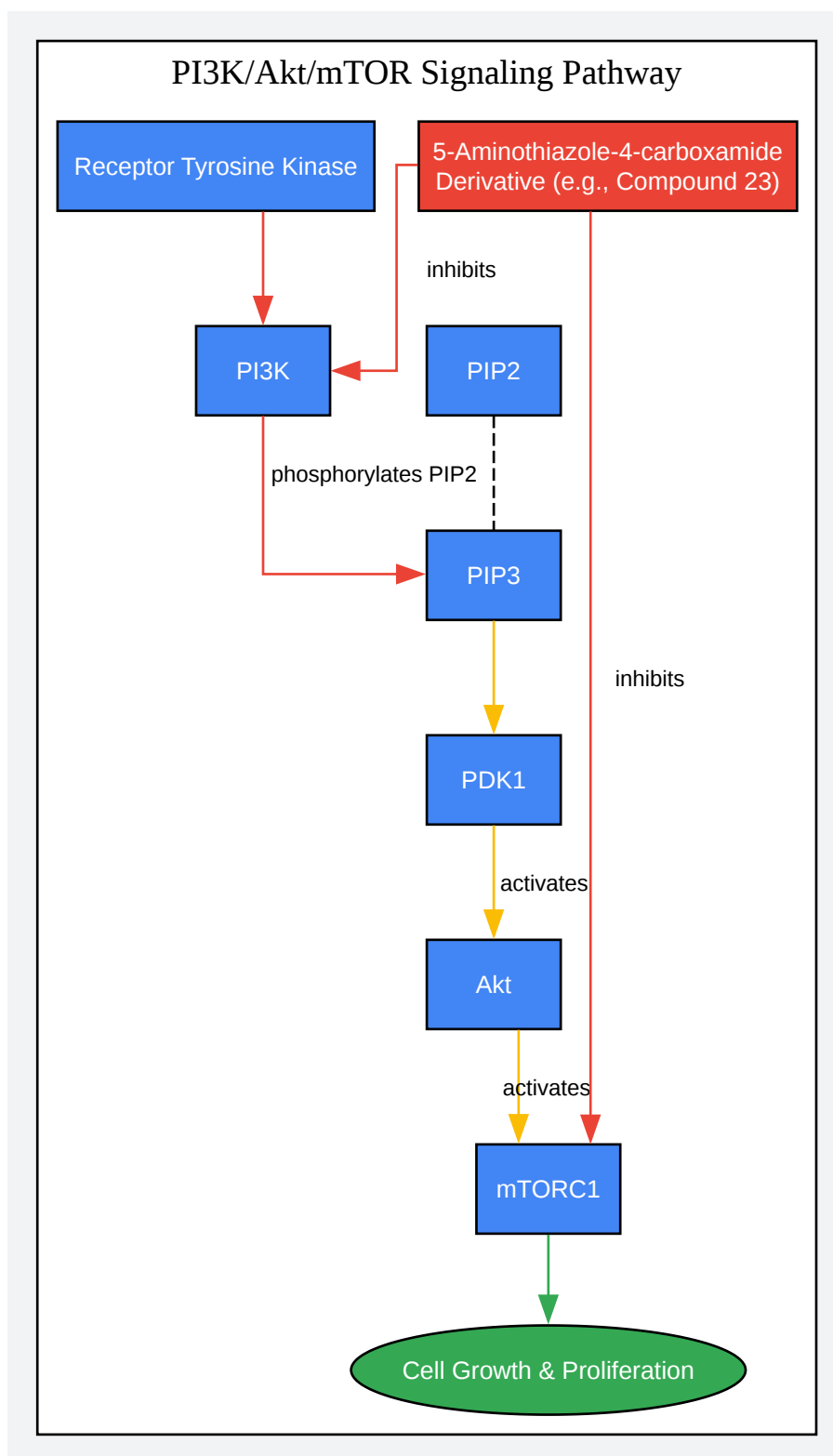
Derivative/Compound	Target Kinase	IC50 (nM)	Target Kinase Family	Reference Cell Line(s)
Compound 42	GSK-3 β	0.29	Serine/Threonine Kinase	Not specified
Compound 43	GSK-3	1.1	Serine/Threonine Kinase	Not specified
Compound 29	Aurora A	79	Serine/Threonine Kinase	Not specified
Compound 30	Aurora A	140	Serine/Threonine Kinase	Not specified
Compound 23	EGFR	184	Tyrosine Kinase	HCT-116, HepG2, MCF-7
PI3K	719	Lipid Kinase	HCT-116, HepG2, MCF-7	
mTOR	131	Serine/Threonine Kinase	HCT-116, HepG2, MCF-7	
Compound 36	B-RAFV600E	50	Serine/Threonine Kinase	MCF-7, WM266.4
Dasatinib Derivative (6d)	Not Specified	Comparable to Dasatinib	Not Specified	K563 (leukemia)
Compound 51am	c-Met	-	Tyrosine Kinase	A549, HT-29, MDA-MB-231

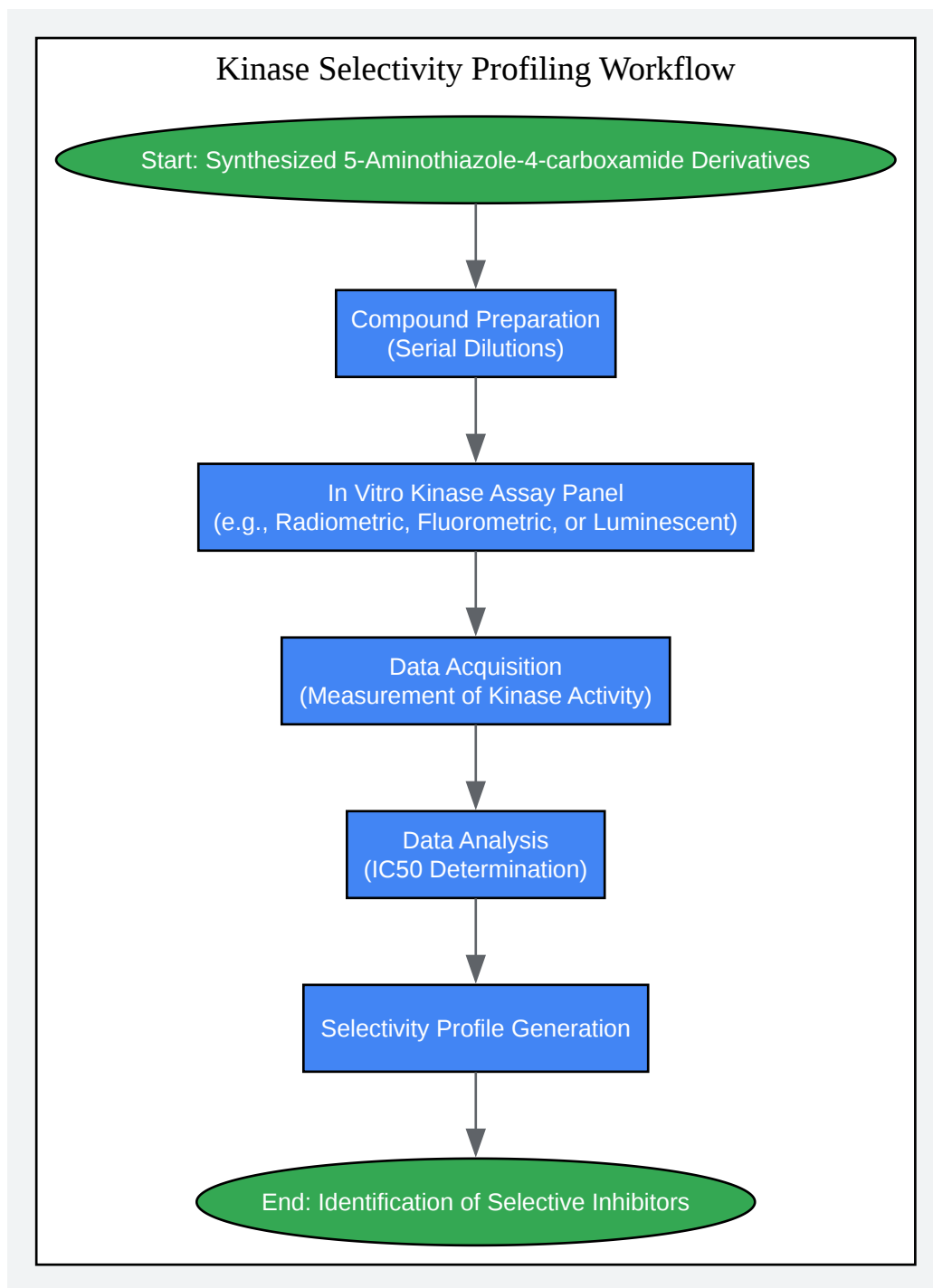
Note: The IC50 values are presented as reported in the cited literature. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Derivative/Compound	Anticancer Activity (IC50 in μ M)	Cell Line
DDO-5413	< Dasatinib's IC50	MDA-MB-231, MCF-7
Compound 22	2.01	HT29
Compound 6m	0.47	MCF7
1.1	NCI-H1650	
Dasatinib Derivative (6d)	20.2	MCF-7
21.6	HT-29	
Compound 51am	0.83	A549
0.68	HT-29	
3.94	MDA-MB-231	

Signaling Pathways and Experimental Workflow

To visualize the context of kinase inhibition and the process of selectivity profiling, the following diagrams are provided.





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